
bis(9H-purin-6-amine) sulfuric acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(9H-purin-6-amine) sulfuric acid dihydrate: It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(9H-purin-6-amine) sulfuric acid dihydrate typically involves the reaction of adenine with sulfuric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired dihydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and sulfuric acid, with stringent control over reaction conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(9H-purin-6-amine) sulfuric acid dihydrate can undergo oxidation reactions, often resulting in the formation of various oxidized purine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biochemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Bis(9H-purin-6-amine) sulfuric acid dihydrate is used in chemical research as a model compound for studying purine chemistry and its derivatives .
Biology: In biological research, the compound is used to study the role of purines in cellular processes, including DNA and RNA synthesis, as well as energy metabolism .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in certain industrial processes .
Mécanisme D'action
The mechanism of action of bis(9H-purin-6-amine) sulfuric acid dihydrate involves its interaction with various molecular targets, including enzymes involved in purine metabolism. The compound can modulate the activity of these enzymes, affecting cellular processes such as DNA and RNA synthesis, energy metabolism, and signal transduction .
Comparaison Avec Des Composés Similaires
Adenine: A purine nucleobase that is a component of DNA and RNA.
Guanine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: Bis(9H-purin-6-amine) sulfuric acid dihydrate is unique due to its specific chemical structure and the presence of sulfuric acid and water molecules in its crystalline form. This gives it distinct chemical and biochemical properties compared to other purine derivatives .
Propriétés
Formule moléculaire |
C10H20N10O8S |
|---|---|
Poids moléculaire |
440.40 g/mol |
Nom IUPAC |
7H-purin-6-amine;sulfuric acid;tetrahydrate |
InChI |
InChI=1S/2C5H5N5.H2O4S.4H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);4*1H2 |
Clé InChI |
PTKZKRLPLXFKFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)

![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
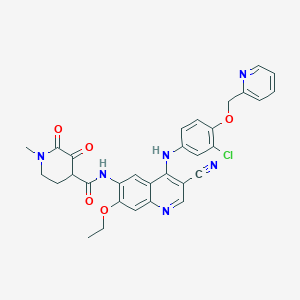
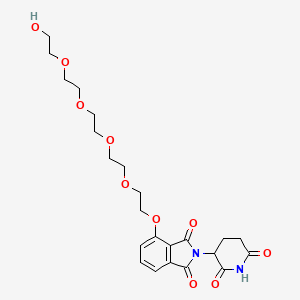

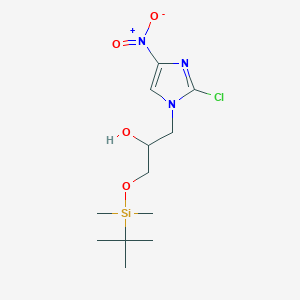

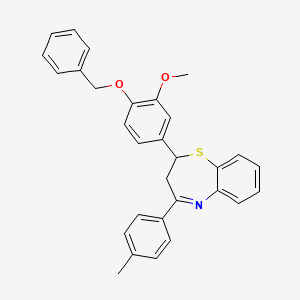

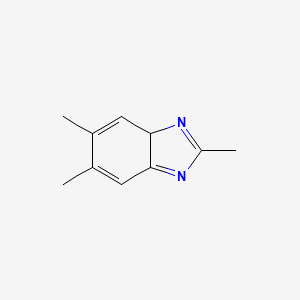
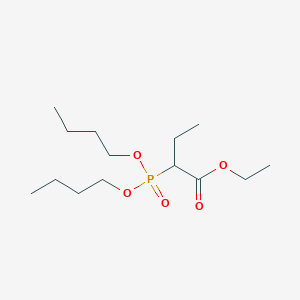
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
